molecular formula C18H16N2O3 B15083229 Methyl 3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanoate

Methyl 3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanoate

Cat. No.: B15083229
M. Wt: 308.3 g/mol
InChI Key: CXJUCMZYKOTUEK-UHFFFAOYSA-N
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Description

Methyl 3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanoate is a synthetic organic compound that belongs to the class of phthalazinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanoate typically involves the condensation of a phthalazinone derivative with a suitable ester. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanoate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone Derivatives: Compounds with similar structures and biological activities.

    Benzodiazepines: Another class of compounds with potential therapeutic effects.

Uniqueness

Methyl 3-(1-oxo-4-phenylphthalazin-2(1H)-yl)propanoate is unique due to its specific structure, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C18H16N2O3

Molecular Weight

308.3 g/mol

IUPAC Name

methyl 3-(1-oxo-4-phenylphthalazin-2-yl)propanoate

InChI

InChI=1S/C18H16N2O3/c1-23-16(21)11-12-20-18(22)15-10-6-5-9-14(15)17(19-20)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3

InChI Key

CXJUCMZYKOTUEK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCN1C(=O)C2=CC=CC=C2C(=N1)C3=CC=CC=C3

Origin of Product

United States

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